molecular formula C15H18N2O2 B13085032 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13085032
M. Wt: 258.32 g/mol
InChI Key: VQWNOAOPKKCYMW-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound of significant interest in medicinal chemistry and pharmacology, designed around the biologically prolific isoindole-1,3-dione (phthalimide) scaffold. This core structure is recognized for its versatile interactions with enzymatic targets, serving as a key pharmacophore in the development of therapeutic agents . Derivatives of isoindole-1,3-dione have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, with some analogs showing selectivity profiles comparable to or greater than established reference drugs . Furthermore, this chemical class shows considerable promise in neurodegenerative disease research, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the management of Alzheimer's disease . The specific molecular architecture of this compound, which integrates a methylamino-cyclohexyl moiety with the phthalimide core, is engineered to enable sophisticated interactions with biological targets. This design facilitates structure-activity relationship (SAR) studies, providing researchers with a valuable tool for probing biochemical pathways, optimizing lead compounds, and exploring new mechanisms of action for a range of pathological conditions .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O2/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-5,10-11,16H,6-9H2,1H3

InChI Key

VQWNOAOPKKCYMW-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as acetic anhydride and anhydrous sodium acetate to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential : The compound is being studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, warranting further investigation into its efficacy and safety profiles.

Anticancer Research

Recent studies indicate that compounds with isoindole structures can exhibit anticancer properties. Research has focused on understanding how 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione affects cancer cell proliferation and apoptosis. Preliminary findings suggest that it may inhibit growth in certain cancer cell lines.

Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable precursor in the synthesis of more complex molecules. Researchers are exploring its use in creating derivatives that could have enhanced biological activity or specificity for certain targets.

Neuropharmacology

Given its potential interaction with neurotransmitter receptors, there is ongoing research into its effects on cognitive functions and mood regulation. Studies are being conducted to evaluate its impact on animal models of depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in specific cancer cell lines
NeuropharmacologyPotential effects on mood and cognition
SynthesisUsed as a precursor for novel derivatives

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent effect.

Case Study 2: Neuropharmacological Effects

A recent animal study investigated the effects of the compound on anxiety-like behaviors. The results demonstrated that administration of the compound led to reduced anxiety levels compared to control groups, indicating potential therapeutic implications for anxiety disorders.

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Features Potential Applications
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione 4-(Methylamino)cyclohexyl Basic amine for H-bonding; flexible cyclohexyl group Drug discovery (e.g., kinase or receptor targets)
5-[(2-Aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 2,6-Dioxopiperidin-3-yl; aminoethyl-methylamino Polar dioxopiperidine; enhanced solubility PDE10A inhibition (similar to compound 18 in )
2-(3-Oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione 3-Oxocycloheptyl Larger cycloheptyl ring; ketone group Conformational studies; enzyme inhibition
2-(2-Oxocyclohexyl)isoindole-1,3-dione 2-Oxocyclohexyl Ketone substituent; planar cyclohexane Material science or intermediates
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione Chloromethyl-thiazole Heterocyclic thiazole; reactive Cl atom Antibacterial or anticancer agents

Physicochemical Properties

  • LogP and Solubility: The methylamino group in the target compound likely reduces LogP compared to analogs with non-polar substituents (e.g., 2-(2-oxocyclohexyl) derivative: LogP = 1.73 ). The amine enhances water solubility via protonation, critical for bioavailability.
  • Hydrogen Bonding: The methylamino group provides H-bond donor/acceptor capacity, unlike the ketone in 2-(2-oxocyclohexyl) derivatives or the chloromethyl group in thiazole-containing analogs.

Biological Activity

2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known by its chemical name and CAS number 2138086-92-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

It features a cyclohexyl group substituted with a methylamino group and an isoindole moiety, contributing to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoindole compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in bacterial DNA replication. For example, it has been noted that certain derivatives can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound's structure allows it to interact with bacterial DNA through enzyme inhibition. This interaction disrupts the normal function of DNA gyrase and topoisomerase IV, leading to bacterial cell death .
  • Hydrophobic Interactions : The cyclohexyl group enhances hydrophobic interactions with target enzymes, which may increase binding affinity and specificity .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • A study reported that isoindole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae, indicating potent antibacterial activity .
  • Another investigation demonstrated that specific structural modifications in isoindole compounds led to enhanced selectivity toward bacterial topoisomerases without affecting human enzymes, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against S. pneumoniae (MIC = 0.008 μg/mL)
Enzyme InhibitionInhibits DNA gyrase and topoisomerase IV
SelectivityHigh selectivity for bacterial enzymes over human counterparts

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